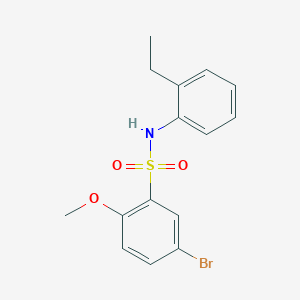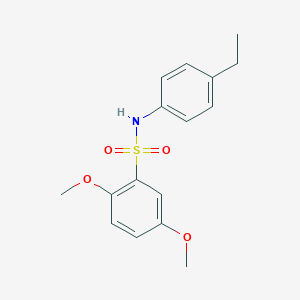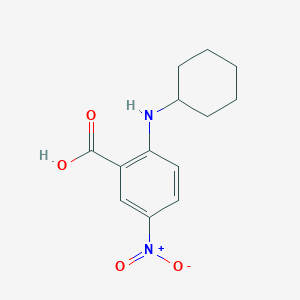
N'-(2-nitrobenzylidene)heptanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-nitrobenzylidene)heptanohydrazide, also known as NBH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C15H19N3O3.
Applications De Recherche Scientifique
N'-(2-nitrobenzylidene)heptanohydrazide has been found to have various potential applications in the field of scientific research. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. N'-(2-nitrobenzylidene)heptanohydrazide has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide has been studied for its ability to inhibit the activity of certain enzymes, which may have implications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N'-(2-nitrobenzylidene)heptanohydrazide is not fully understood, but it is believed to act through the inhibition of certain enzymes and the modulation of various signaling pathways. N'-(2-nitrobenzylidene)heptanohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N'-(2-nitrobenzylidene)heptanohydrazide may have anti-cancer and anti-inflammatory effects. N'-(2-nitrobenzylidene)heptanohydrazide has also been found to modulate the activity of certain signaling pathways such as the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
N'-(2-nitrobenzylidene)heptanohydrazide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the replication of certain viruses. N'-(2-nitrobenzylidene)heptanohydrazide has also been found to modulate the expression of various genes involved in cell growth and survival. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide has been found to have low toxicity in vitro, which suggests that it may be a safe compound to use in further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-(2-nitrobenzylidene)heptanohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide is relatively easy to synthesize and has a high yield. However, one limitation of using N'-(2-nitrobenzylidene)heptanohydrazide is its limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, N'-(2-nitrobenzylidene)heptanohydrazide has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
Orientations Futures
There are several future directions for the study of N'-(2-nitrobenzylidene)heptanohydrazide. One area of research is the development of new synthetic methods for N'-(2-nitrobenzylidene)heptanohydrazide that may improve its yield and solubility. Additionally, further studies are needed to investigate the potential anti-cancer, anti-inflammatory, and anti-viral effects of N'-(2-nitrobenzylidene)heptanohydrazide in vivo. Furthermore, the use of N'-(2-nitrobenzylidene)heptanohydrazide as a fluorescent probe for detecting metal ions in biological samples may have implications in the diagnosis and treatment of certain diseases. Overall, the study of N'-(2-nitrobenzylidene)heptanohydrazide has the potential to lead to the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
N'-(2-nitrobenzylidene)heptanohydrazide can be synthesized through a simple reaction between 2-nitrobenzaldehyde and heptanohydrazide in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form N'-(2-nitrobenzylidene)heptanohydrazide. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
Propriétés
Formule moléculaire |
C14H19N3O3 |
|---|---|
Poids moléculaire |
277.32 g/mol |
Nom IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C14H19N3O3/c1-2-3-4-5-10-14(18)16-15-11-12-8-6-7-9-13(12)17(19)20/h6-9,11H,2-5,10H2,1H3,(H,16,18)/b15-11+ |
Clé InChI |
UCTLCTOYUIFYLI-RVDMUPIBSA-N |
SMILES isomérique |
CCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
SMILES |
CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)








![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
